The synthesis of 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride can be achieved through several methods, primarily involving the reaction of piperazine derivatives with chloroethyl and trifluoromethyl-substituted aromatic compounds.
The molecular structure of 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride features a piperazine ring connected to a chloroethyl group and a trifluoromethyl-substituted phenyl group.
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, revealing insights into its binding interactions with biological targets.
1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride can participate in various chemical reactions due to its functional groups:
1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 365.65 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline solid |
This compound should be stored in a cool, dry place away from light to maintain its stability.
The potential applications of 1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride are diverse:
Piperazine ranks among medicinal chemistry’s most versatile heterocycles, with FDA approvals exceeding 30 drugs between 2011–2023 alone [9]. Its evolution began with antihistamines (e.g., cyclizine) and expanded into antipsychotics, antidepressants, and anticancer agents. Piperazine’s utility stems from its balanced basicity (pKa ~9), water solubility, and conformational flexibility, enabling optimal target engagement. Modern applications exploit its role as a scaffold for pharmacophore arrangement—exemplified by CDK4/6 inhibitors like Palbociclib—or as a solubilizing linker in receptor modulators [9]. The integration of electron-withdrawing groups (e.g., trifluoromethyl) and reactive handles (e.g., chloroethyl) further diversifies piperazine’s drug design applications.
Table 1: Key Piperazine Drugs Approved by FDA (2011–2023)
Drug Name | Therapeutic Category | Piperazine Role |
---|---|---|
Palbociclib | Anticancer (CDK4/6 inhibitor) | Solubilizing linker & hinge binder |
Vortioxetine | Antidepressant | Multitarget serotonin modulator |
Flibanserin | Female sexual dysfunction | 5-HT receptor modulation |
The trifluoromethyl (CF₃) group at the meta-phenyl position critically enhances bioactivity through:
Concurrently, the 2-chloroethyl moiety serves as a versatile synthetic intermediate:
Conversion to dihydrochloride salts (e.g., CAS 670234-47-6) addresses key pharmaceutical challenges:
Table 2: Physicochemical Properties of the Compound and Derivatives
Parameter | Free Base | Dihydrochloride Salt |
---|---|---|
Molecular Formula | C₁₃H₁₆ClF₃N₂ | C₁₃H₁₈Cl₃F₃N₂ |
Molecular Weight (g/mol) | 292.73 | 365.65 |
Key Suppliers | Limited | BOC Sciences, Matrix Fine Chemicals |
Synthesis typically employs bis(2-chloroethyl)amine for piperazine ring formation or SNAr reactions on halogenated phenyl precursors [9]. Industrial routes prioritize:
Notably, the compound (CAS 57061-71-9) acts as a precursor for:
Table 3: Representative Synthetic Pathways
Method | Conditions | Yield | Application |
---|---|---|---|
N-Alkylation | K₂CO₃, DMF, 80°C | ~75% | Free base synthesis |
Salt formation | HCl/ethanol, 0°C | >90% | Pharmaceutical formulation |
Cyclization | NaH, THF, reflux | 68% | Flibanserin core synthesis |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3